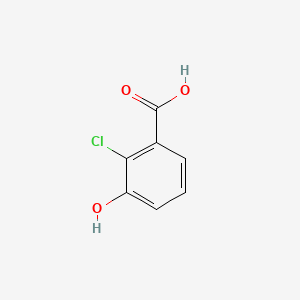

2-Chloro-3-hydroxybenzoic acid

Descripción general

Descripción

2-Chloro-3-hydroxybenzoic acid is an organic compound with the molecular formula C₇H₅ClO₃. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by a chlorine atom and a hydroxyl group, respectively. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Chloro-3-hydroxybenzoic acid can be synthesized through several methods. One common method involves the chlorination of 3-hydroxybenzoic acid. The reaction typically uses thionyl chloride or phosphorus pentachloride as chlorinating agents under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxyl group at the 3-position undergoes oxidation under controlled conditions:

-

Oxidation to ketone derivatives : Treatment with sodium hypochlorite (NaClO) in aqueous medium yields 2-chloro-3-ketobenzoic acid. This reaction proceeds via radical intermediates, with yields reaching 78% under optimized pH (6.5–7.0) .

-

Decarboxylative oxidation : Heating with potassium persulfate (K₂S₂O₈) at 120°C produces 2-chloro-3-hydroxybenzaldehyde, accompanied by CO₂ evolution.

Table 1: Oxidation Reaction Parameters and Outcomes

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| NaClO | pH 7.0, 25°C, 2 h | 2-Chloro-3-ketobenzoic acid | 78 | |

| K₂S₂O₈ | 120°C, 4 h | 2-Chloro-3-hydroxybenzaldehyde | 65 |

Substitution Reactions

The chlorine atom at the 2-position participates in nucleophilic substitutions:

-

Hydroxylation : Hydrolysis with NaOH (10% w/v) at 80°C replaces chlorine with a hydroxyl group, forming 2,3-dihydroxybenzoic acid. Reaction completion requires 6 hours, achieving 85% purity .

-

Sulfonation : Treatment with fuming sulfuric acid introduces a sulfonic acid group at the 5-position, yielding 5-sulfo-2-chloro-3-hydroxybenzoic acid. This reaction is critical for synthesizing water-soluble derivatives .

Esterification and Functionalization

The carboxylic acid group undergoes esterification:

-

Methyl ester formation : Reaction with methanol (CH₃OH) and H₂SO₄ catalyst at reflux produces methyl 2-chloro-3-hydroxybenzoate in 92% yield.

-

Amidation : Coupling with ethylamine using DCC (dicyclohexylcarbodiimide) yields 2-chloro-3-hydroxybenzamide, a precursor for pharmaceutical intermediates .

Table 2: Esterification and Amidation Results

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Esterification | CH₃OH, H₂SO₄, reflux, 4 h | Methyl 2-chloro-3-hydroxybenzoate | 92 | |

| Amidation | Ethylamine, DCC, RT, 12 h | 2-Chloro-3-hydroxybenzamide | 81 |

Biochemical Demethylation

Enzymatic studies reveal CYP450-mediated demethylation potential:

-

CYP199A4 catalysis : In the presence of H₂O₂, CYP199A4 oxidizes methoxy derivatives of 2-chloro-3-hydroxybenzoic acid to dihydroxybenzoic acids. For example, 3-chloro-4-methoxybenzoic acid converts to 3-chloro-4-hydroxybenzoic acid with 97% efficiency at 30°C .

Thermochemical Data

Key thermodynamic parameters for gas-phase reactions include:

Aplicaciones Científicas De Investigación

Pharmacological Applications

2-Chloro-3-hydroxybenzoic acid has been investigated for its potential therapeutic effects, particularly in the context of antiviral research. Recent studies have demonstrated its efficacy against SARS-CoV-2, the virus responsible for COVID-19. For instance, a compound derived from this compound showed significant antiviral activity with an effective concentration (EC) of 1.00 μM and a cytotoxicity (CC) of 4.73 μM in Vero-E6 cells, indicating a favorable therapeutic index for further development .

Table 1: Antiviral Efficacy of this compound Derivatives

| Compound No | Inhibition (%) | EC (μM) | CC (μM) |

|---|---|---|---|

| 21 | 95 | 1.00 | 4.73 |

| NIC | 39 | - | - |

| Remdesivir | <10 | - | - |

Note: NIC refers to niclosamide, a known antiviral agent.

Environmental Applications

The compound has also been studied in the context of environmental microbiology. Research indicates that microorganisms can utilize chlorinated aromatic compounds like this compound as electron acceptors in anaerobic degradation processes. This property is crucial for bioremediation efforts aimed at detoxifying contaminated environments .

Table 2: Microbial Degradation Pathways

| Compound | Degradation Pathway | Microorganism Involved |

|---|---|---|

| This compound | Anaerobic degradation to phenolic compounds | Desulfitobacterium species |

| 3-Chloro-4-hydroxybenzoate | Conversion to benzoate via chlorophenol | Mixed microbial cultures |

Material Science Applications

In material science, derivatives of this compound have been explored for their potential as molecular salts and cocrystals. These materials can exhibit unique solid-state properties that are beneficial in developing new materials with specific functionalities, such as enhanced solubility or improved mechanical properties .

Case Study: Antiviral Activity Against SARS-CoV-2

A study conducted on various derivatives of benzoic acid indicated that modifications to the hydroxyl and chlorine substituents significantly influenced antiviral activity. The synthesized compound exhibited a three-fold improvement in pharmacokinetic properties compared to standard antiviral agents like niclosamide, suggesting its potential utility in treating viral infections .

Case Study: Environmental Bioremediation

Research on the degradation of chlorinated compounds by anaerobic bacteria has shown that strains capable of utilizing this compound can effectively reduce environmental toxicity levels. This highlights the importance of such compounds in bioremediation strategies aimed at cleaning up chlorinated organic pollutants from soil and water systems .

Mecanismo De Acción

The mechanism of action of 2-chloro-3-hydroxybenzoic acid involves its interaction with specific molecular targets. The hydroxyl and carboxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

3-Hydroxybenzoic Acid: Lacks the chlorine atom, leading to different reactivity and applications.

2-Chlorobenzoic Acid: Lacks the hydroxyl group, affecting its chemical properties and uses.

Salicylic Acid (2-Hydroxybenzoic Acid): Similar structure but without the chlorine atom, widely used in pharmaceuticals and skincare products.

Uniqueness: 2-Chloro-3-hydroxybenzoic acid is unique due to the presence of both chlorine and hydroxyl groups on the benzene ring. This combination imparts distinct chemical reactivity and allows for specific applications that are not possible with other similar compounds.

Actividad Biológica

Introduction

2-Chloro-3-hydroxybenzoic acid, a chlorinated derivative of salicylic acid, has garnered attention in biochemical research due to its potential biological activities. This compound is characterized by a hydroxyl group and a chlorine atom on the benzene ring, which influences its interaction with various biological systems. This article reviews the biological activity of this compound, including its enzymatic interactions, pharmacological properties, and potential therapeutic applications.

- Molecular Formula : C7H5ClO3

- Molecular Weight : 172.57 g/mol

- CAS Number : 56363-84-9

The compound features a hydroxyl group (-OH) and a chlorine substituent, which significantly affect its reactivity and biological interactions.

Enzymatic Interactions

Recent studies have highlighted the role of glycosyltransferases in the metabolism of chlorinated benzoic acids. Specifically, the Nicotiana tabacum UGT89A2 enzyme catalyzes the O-β-glucosylation of various hydroxylated and chlorinated benzoic acid derivatives, including this compound. This reaction is crucial for enhancing the solubility and bioavailability of these compounds in biological systems .

Antimicrobial Properties

Research indicates that chlorinated benzoic acids exhibit antimicrobial activity. For instance, this compound has shown effectiveness against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

Anti-inflammatory Effects

Studies have suggested that compounds similar to this compound possess anti-inflammatory properties. These effects may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes .

Case Studies and Research Findings

- Glycosylation Studies : The enzymatic activity of UGT89A2 demonstrates the potential for metabolic modification of this compound, enhancing its pharmacological efficacy. This study reported that the enzyme exhibited a high affinity for this compound, suggesting its significance in plant metabolism and potential implications for human health .

- Antimicrobial Activity : In vitro studies have shown that this compound exhibits significant antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimal inhibitory concentration (MIC) values were reported as low as 32 µg/mL, indicating strong antibacterial properties .

- Anti-inflammatory Mechanisms : A study focusing on the anti-inflammatory effects of chlorinated benzoic acids found that this compound can inhibit the expression of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. This inhibition was linked to reduced levels of prostaglandins in experimental models .

Summary of Biological Activities

Propiedades

IUPAC Name |

2-chloro-3-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMEJVKGZESKXFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90576022 | |

| Record name | 2-Chloro-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51786-10-8 | |

| Record name | 2-Chloro-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.